molecular formula C10H9Cl2NO B12596224 Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- CAS No. 646995-54-2

Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)-

Cat. No.: B12596224
CAS No.: 646995-54-2
M. Wt: 230.09 g/mol
InChI Key: HFJNVUSRKMKBFE-JGVFFNPUSA-N
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Description

Molecular Formula and Key Properties

Property Value
Molecular Formula C₁₁H₁₀Cl₂N₂O
Molecular Weight 275.12 g/mol
Chiral Centers 2 (C1 and C3)
Functional Groups Carboxamide, Dichloro, Phenyl

The cyclopropane ring introduces significant angle strain (≈60° bond angles), which influences the compound’s reactivity and stability. The carboxamide group at position 1 participates in hydrogen bonding, while the electron-withdrawing chlorine atoms at position 2 and the sterically demanding phenyl group at position 3 create a polarized electronic environment.

Stereochemical Configuration Analysis

The (1R,3R) configuration is determined using the Cahn-Ingold-Prelog priority rules. For position 1 (carboxamide-bearing carbon), substituents are prioritized as follows:

  • Carboxamide (-CONH₂: highest priority due to N and O atoms)
  • Chlorine (Cl)
  • Cyclopropane C2 (bonded to two Cl atoms)
  • Cyclopropane C3 (bonded to phenyl).

The configuration at position 3 follows a similar hierarchy:

  • Phenyl group (C₆H₅)
  • Cyclopropane C1 (carboxamide)
  • Cyclopropane C2 (dichloro)
  • Hydrogen (lowest priority).

The spatial arrangement of substituents results in a cis-diaxial relationship between the carboxamide and phenyl groups, while the chlorine atoms occupy equatorial positions relative to the cyclopropane plane. This configuration minimizes steric hindrance between the bulky phenyl group and the carboxamide moiety.

Comparative Analysis of Cis/Trans Isomerism in Cyclopropane Derivatives

Cyclopropane’s planar rigidity restricts bond rotation, enabling distinct cis/trans stereoisomers in disubstituted derivatives. For 2,2-dichloro-3-phenylcyclopropanecarboxamide , isomerism is dictated by the relative positions of the phenyl and carboxamide groups:

Isomer Type Substituent Orientation Stability Considerations
Cis (1R,3R) Phenyl and carboxamide on same ring face Higher steric strain due to bulky groups
Trans Phenyl and carboxamide on opposite faces Reduced strain; often thermodynamically favored

In contrast, trans-2,2-dibromo-3-phenylcyclopropanecarboxylic acid (CAS 34883863) exhibits a trans configuration between the carboxylic acid and phenyl groups, leveraging hydrogen bonding to stabilize the structure. Similarly, cyclopropanecarboxamide derivatives with (1S,3S) configurations, such as those described in synthetic methodologies, demonstrate how stereochemical preferences influence intermolecular interactions and crystallinity.

Key Structural Comparisons

  • Electronic Effects : Chlorine’s electronegativity in 2,2-dichloro derivatives enhances ring polarization compared to bromine or methyl substituents.
  • Steric Demand : Phenyl groups introduce greater steric hindrance than aliphatic substituents, affecting reaction kinetics in cyclopropane ring-opening reactions.
  • Hydrogen-Bonding Capacity : Carboxamide groups enable stronger intermolecular interactions than esters or nitriles, impacting solubility and melting points.

Properties

CAS No.

646995-54-2

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1

InChI Key

HFJNVUSRKMKBFE-JGVFFNPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](C2(Cl)Cl)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dichloro-3-phenylpropanoic acid with ammonia or an amine under controlled conditions to form the carboxamide. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of biocatalytic transformations has also been explored, where enzymes are employed to facilitate the synthesis of optically active forms of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

  • Structure : Features a bromophenyl group at the 1-position and a diethylamide substituent.
  • Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine at room temperature (77% yield) .
  • Properties : Melting point 102.2–102.5°C; Rf 0.23 (hexanes/EtOAc 1:1).
  • Key Differences :
    • Substituents : Bromine vs. chlorine (electron-withdrawing effects and steric bulk differ).
    • Stereochemistry : The target compound’s (1R,3R) configuration vs. unspecified stereochemistry in this analog.
    • Reactivity : The diethylamide group may enhance solubility compared to dichloro substitution .

Milnacipran Hydrochloride

  • Structure: (1R,2S)-rel-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride.
  • Application: Approved for fibromyalgia; acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).
  • Key Differences: Functional Groups: Aminomethyl and hydrochloride vs. dichloro substituents. Bioactivity: Milnacipran’s aminomethyl group facilitates CNS penetration, whereas dichloro substitution in the target compound may favor non-CNS applications (e.g., pesticides) .

3,3-Dimethyl-2-(1-propenyl)cyclopropane Carboxylate

  • Structure : Ester derivative with propenyl and methyl substituents.
  • Synthesis : Produced via decarboxylation using copper catalysts and nitrogen-containing aromatic compounds .
  • Key Differences :
    • Functional Group : Carboxylate ester vs. carboxamide.
    • Reactivity : Esters are more prone to hydrolysis than carboxamides.
    • Applications : Likely used in fragrances or agrochemicals due to ester stability .

Data Table: Comparative Analysis of Cyclopropane Derivatives

Compound Name Substituents Functional Group Synthesis Yield Melting Point (°C) Key Applications
2,2-Dichloro-3-phenyl- (1R,3R)- 2-Cl₂, 3-Ph Carboxamide Not reported Not reported Research chemical
1-(3-Bromophenyl)-N,N-diethyl- 1-Br-Ph, N,N-diethyl Carboxamide 77% 102.2–102.5 Medicinal chemistry
Milnacipran HCl 2-(aminomethyl), 1-Ph Carboxamide Not reported Not reported Fibromyalgia therapy
3,3-Dimethyl-2-(1-propenyl)- 3-Me₂, 2-propenyl Carboxylate Not reported Not reported Agrochemicals

Research Findings and Implications

  • Stereochemical Influence : The (1R,3R) configuration of the target compound may enhance binding specificity in chiral environments, as seen in Milnacipran’s enantiomer-dependent activity .
  • Halogen Effects : Dichloro substitution likely increases electrophilicity and stability compared to bromine, affecting reactivity in cross-coupling reactions .
  • Synthetic Challenges : High-yield synthesis (as in the bromophenyl analog) requires optimized coupling conditions, which may differ for dichloro derivatives due to steric hindrance .

Biological Activity

Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- is a synthetic compound characterized by a cyclopropane structure with dichloro and phenyl substituents. Its unique molecular structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C10H9Cl2NO
  • CAS Number : 646995-54-2

The compound features a cyclopropane ring attached to a carboxamide group and two chlorine atoms, contributing to its distinct chemical behavior and biological interactions.

Synthesis

The synthesis of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- typically involves:

  • Cyclopropanation : Reaction of 2,2-dichloro-3-phenylpropanoic acid with ammonia or amines.
  • Catalysis : Use of specific catalysts under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
Cyclopropanation2,2-dichloro-3-phenylpropanoic acid + AmineFormation of carboxamide
CatalysisSpecific catalysts at controlled conditionsDesired stereochemistry

Biological Activity

Research indicates that Cyclopropanecarboxamide derivatives exhibit various biological activities:

1. Antifungal Activity

Studies have shown that certain derivatives of cyclopropanecarboxamides possess moderate antifungal properties. For instance, compounds synthesized from 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid demonstrated significant fungicidal activity against various fungal strains .

2. Insecticidal Properties

Insecticidal assays have revealed that some cyclopropanecarboxamide derivatives can effectively inhibit insect growth and reproduction. This makes them candidates for development as environmentally friendly pesticides .

The mechanism of action for these compounds often involves interaction with specific enzymes or receptors within target organisms. For example, they may inhibit melanin biosynthesis in fungi or disrupt hormonal pathways in insects .

Case Studies

Several studies have focused on the biological implications of cyclopropanecarboxamide derivatives:

  • Study on Antifungal Efficacy : A research article published in the Asian Journal of Chemistry reported the synthesis of new amide-type compounds from cyclopropanecarboxylic acids. The bioassay results indicated moderate antifungal activity against common pathogens .
  • Insect Growth Regulation : Another study highlighted the insecticidal effects of cyclopropanecarboxamide derivatives on pest species, suggesting potential applications in agricultural pest management .

Comparison with Similar Compounds

Cyclopropanecarboxamide can be compared with other similar compounds in terms of biological activity and chemical properties:

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
Cyclopropanecarboxylic acidModerate antifungalSimple carboxylic structure
2,2-Dichloro-3-phenylpropanoic acidInsect growth regulationAdditional phenyl group
Cyclopropanecarboxamide derivativesAntifungal & insecticidalDiverse substituents enhance efficacy

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